

Matrigel Plug Assay: A Comprehensive Guide for In Vivo Angiogenesis Assessment

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Compound of Interest

Compound Name: VEGFR-2-IN-5 hydrochloride

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Matrigel plug assay is a robust and widely utilized in vivo model for the quantitative assessment of angiogenesis. This technique involves the subcutaneous injection of Matrigel, a solubilized basement membrane matrix, into rodents. The Matrigel solidifies at body temperature, forming a plug that supports the ingrowth of new blood vessels from the host's surrounding tissue. This assay serves as a powerful platform to evaluate the pro-angiogenic or anti-angiogenic potential of various compounds, genetic modifications, or co-injected cells.

Principle of the Assay

Matrigel is a protein mixture derived from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, primarily composed of laminin, collagen IV, entactin, and heparan sulfate proteoglycans.^{[1][2]} This composition mimics the natural extracellular matrix, providing a scaffold that promotes endothelial cell migration, proliferation, and differentiation into capillary-like structures. When supplemented with pro-angiogenic factors (e.g., Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF)) or cells (e.g., tumor cells, endothelial cells), the Matrigel plug becomes a localized site of robust angiogenesis. Conversely, the inclusion of anti-angiogenic agents can inhibit this process. The extent of neovascularization within the explanted plug can then be quantified using various analytical methods.

Applications in Research and Drug Development

- **Screening of Pro- and Anti-angiogenic Compounds:** The assay is a standard method to test the efficacy of novel therapeutic agents designed to either promote or inhibit blood vessel formation.
- **Studying the Role of Specific Genes:** By using genetically modified animal models or co-injecting genetically altered cells, researchers can investigate the function of specific genes in angiogenesis.
- **Cancer Research:** The assay is instrumental in understanding tumor-induced angiogenesis by co-injecting tumor cells with Matrigel and observing the resulting vascularization.
- **Tissue Engineering and Regenerative Medicine:** It can be used to assess the angiogenic potential of biomaterials and transplanted cells.

Experimental Protocols

I. Preparation of Matrigel Mixture

Materials:

- Matrigel® Basement Membrane Matrix (Corning or other equivalent)
- Pro-angiogenic factors (e.g., VEGF, bFGF) or cell suspension
- Anti-angiogenic compounds (if applicable)
- Sterile, ice-cold, pyrogen-free phosphate-buffered saline (PBS)
- Ice-cold pipette tips and microcentrifuge tubes

Procedure:

- Thaw Matrigel overnight on ice at 4°C in a refrigerator. It is critical to keep Matrigel and all reagents on ice at all times to prevent premature gelation.
- In a sterile, pre-chilled microcentrifuge tube on ice, prepare the Matrigel mixture. The final concentration of growth factors or the number of cells should be optimized for the specific experimental goals. A common final volume for injection is 0.3-0.5 mL per plug.

- For growth factor-induced angiogenesis: Dilute the desired concentration of growth factor (e.g., 100-200 ng/mL of VEGF or bFGF) in sterile, ice-cold PBS and add it to the liquid Matrigel.
- For cell-induced angiogenesis: Resuspend the desired number of cells (e.g., 1×10^6 tumor cells) in serum-free medium and mix gently with the liquid Matrigel.[3]
- If testing an anti-angiogenic compound, add it to the Matrigel mixture at the desired concentration.
- Gently mix the components by pipetting up and down, avoiding the introduction of air bubbles. Keep the mixture on ice until injection.

II. In Vivo Injection Procedure

Materials:

- 6-8 week old immunodeficient mice (e.g., C57BL/6, BALB/c nude)
- Ice-cold 1 mL syringes with 24-27 gauge needles
- Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
- Animal clippers and disinfectant swabs

Procedure:

- Anesthetize the mice using an approved protocol.
- Remove the hair from the dorsal flank, the intended site of injection.
- Clean the injection site with a disinfectant swab.
- Draw the ice-cold Matrigel mixture into the pre-chilled syringe.
- Gently lift the skin and subcutaneously inject the Matrigel mixture. The liquid will form a palpable plug as it warms to body temperature.
- Monitor the animals until they have fully recovered from anesthesia.

- The plugs are typically left in place for 7-21 days, depending on the specific experimental design.

III. Matrigel Plug Explantation and Processing

Materials:

- Surgical instruments (scissors, forceps)
- PBS
- Fixative (e.g., 4% paraformaldehyde (PFA) or 10% neutral buffered formalin)
- Cryoprotectant (e.g., 30% sucrose in PBS for frozen sections)
- Optimal Cutting Temperature (OCT) compound for frozen sections
- Paraffin and embedding cassettes for paraffin sections

Procedure:

- Euthanize the mice using an approved method.
- Make a skin incision around the Matrigel plug.
- Carefully dissect the plug from the surrounding tissue. The plug should appear as a solid, reddish gel.
- Wash the explanted plug in PBS.
- For Histological Analysis:
 - Fix the plug in 4% PFA or 10% formalin overnight at 4°C.
 - For frozen sections, cryoprotect the fixed plug in 30% sucrose overnight at 4°C, then embed in OCT compound and freeze.
 - For paraffin sections, dehydrate the fixed plug through a graded series of ethanol, clear with xylene, and embed in paraffin.

- For Hemoglobin Measurement:
 - Weigh the explanted plug.
 - Homogenize the plug in a known volume of distilled water.
 - Centrifuge the homogenate to pellet the debris.
 - Measure the hemoglobin content of the supernatant using a Drabkin's reagent-based assay kit, following the manufacturer's instructions.
- For Gene Expression Analysis:
 - Immediately snap-freeze the explanted plug in liquid nitrogen.
 - Store at -80°C until RNA extraction.
 - Homogenize the frozen plug and extract total RNA using a suitable kit (e.g., TRIzol).
 - Perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the expression of endothelial cell markers (e.g., CD31, VE-cadherin).^{[4][5]}

Quantitative Data Analysis and Presentation

The angiogenic response within the Matrigel plug can be quantified using several methods. The choice of method will depend on the specific research question and available resources.

I. Immunohistochemistry (IHC) / Immunofluorescence (IF)

This is the most common method for visualizing and quantifying blood vessels within the plug.

- Procedure:
 - Section the paraffin-embedded or frozen Matrigel plugs (5-10 µm thickness).
 - Perform antigen retrieval if necessary (for paraffin sections).

- Block non-specific binding sites.
- Incubate with a primary antibody against an endothelial cell marker, such as CD31 (PECAM-1) or von Willebrand Factor (vWF).[6][7]
- Incubate with an appropriate secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF).
- For IHC, develop the signal using a chromogenic substrate (e.g., DAB).[8]
- Counterstain with hematoxylin (for IHC) or a nuclear stain like DAPI (for IF).
- Mount the sections and acquire images using a microscope.
- Quantification:
 - Microvessel Density (MVD): Count the number of stained vessels in several high-power fields (HPFs).
 - Vessel Area: Use image analysis software (e.g., ImageJ) to measure the total area occupied by stained vessels as a percentage of the total plug area.[6]
 - Depth of Infiltration: Measure the distance of vessel ingrowth from the edge of the plug.[6]

II. Hemoglobin Content Assay

This method provides an indirect measure of the total amount of blood within the newly formed vessels.

- Procedure:
 - Homogenize the explanted Matrigel plug.
 - Measure the hemoglobin concentration using a commercially available kit (e.g., Drabkin's reagent).
 - Normalize the hemoglobin content to the weight of the Matrigel plug.

III. RT-qPCR

This technique allows for the quantification of gene expression levels of endothelial-specific markers.

- Procedure:
 - Extract total RNA from the Matrigel plug.
 - Synthesize cDNA.
 - Perform qPCR using primers for endothelial markers (e.g., murine CD31, VE-cadherin) and a housekeeping gene for normalization.[\[4\]](#)[\[5\]](#)

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Quantification of Angiogenesis by Immunohistochemistry

Treatment Group	Microvessel Density (Vessels/HPF)	Vessel Area (% of Total Area)	Depth of Infiltration (µm)
Control (Matrigel + PBS)	15 ± 3	2.5 ± 0.5	150 ± 25
Pro-angiogenic Factor (e.g., VEGF)	45 ± 5	8.2 ± 1.1	420 ± 40
Anti-angiogenic Compound X	8 ± 2	1.1 ± 0.3	80 ± 15**
p < 0.05 vs. Control; *p < 0.01 vs. Control. Data are presented as mean ± SEM.			

Table 2: Quantification of Angiogenesis by Hemoglobin Content and RT-qPCR

Treatment Group	Hemoglobin Content (µg/mg plug)	Relative CD31 mRNA Expression	Relative VE-cadherin mRNA Expression
Control (Matrigel + PBS)	5.2 ± 0.8	1.0 ± 0.2	1.0 ± 0.3
Pro-angiogenic Factor (e.g., FGF2)	15.8 ± 2.1	4.5 ± 0.6	3.8 ± 0.5
Anti-angiogenic Compound Y	2.1 ± 0.5	0.3 ± 0.1	0.4 ± 0.1**

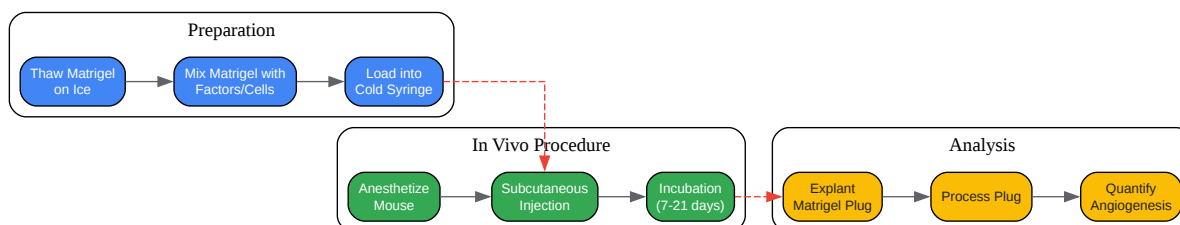
p < 0.05 vs. Control;

*p < 0.01 vs. Control.

Data are presented as mean ± SEM.

Visualization of Workflows and Signaling Pathways

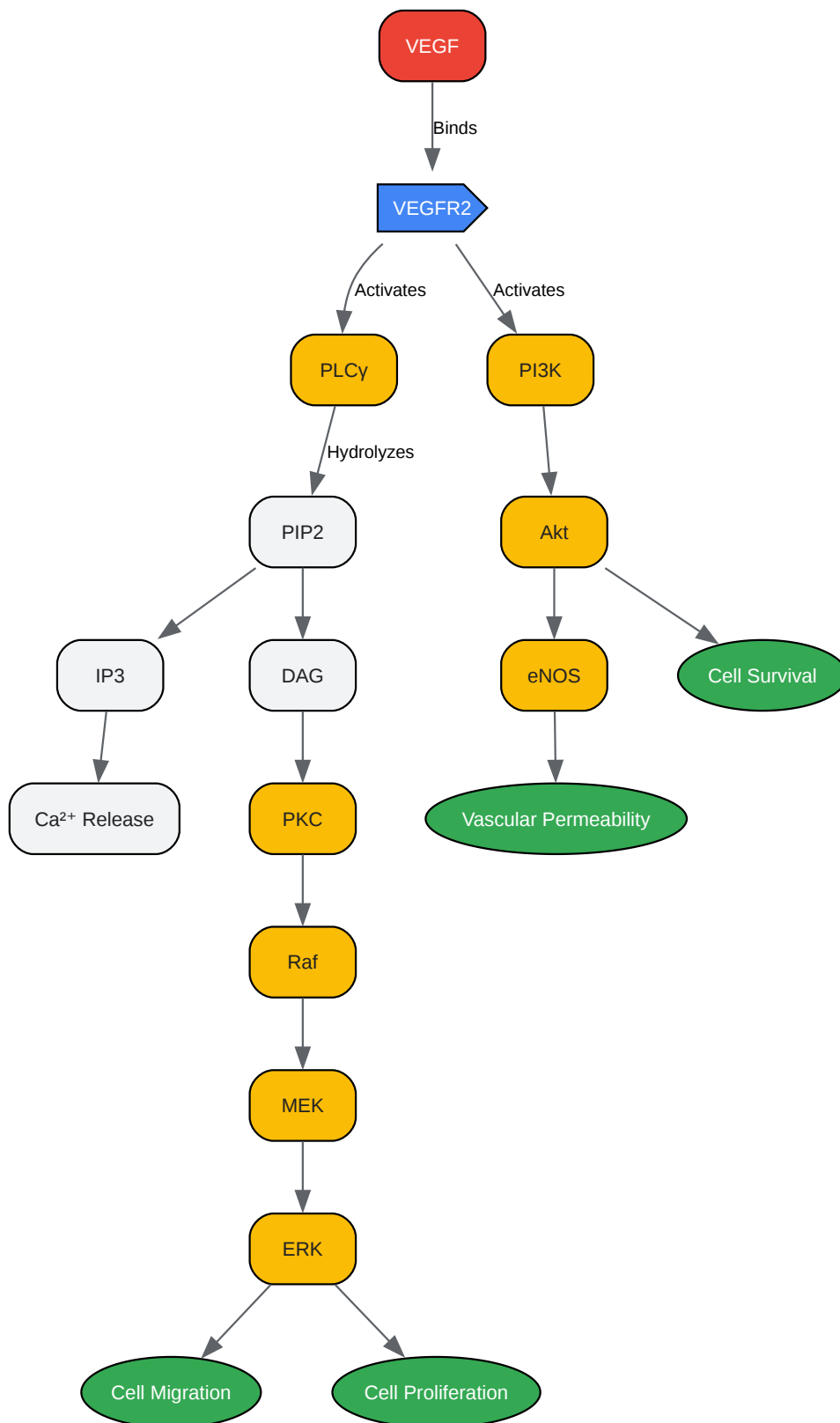
Experimental Workflow



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Caption: Experimental workflow of the Matrigel plug assay.

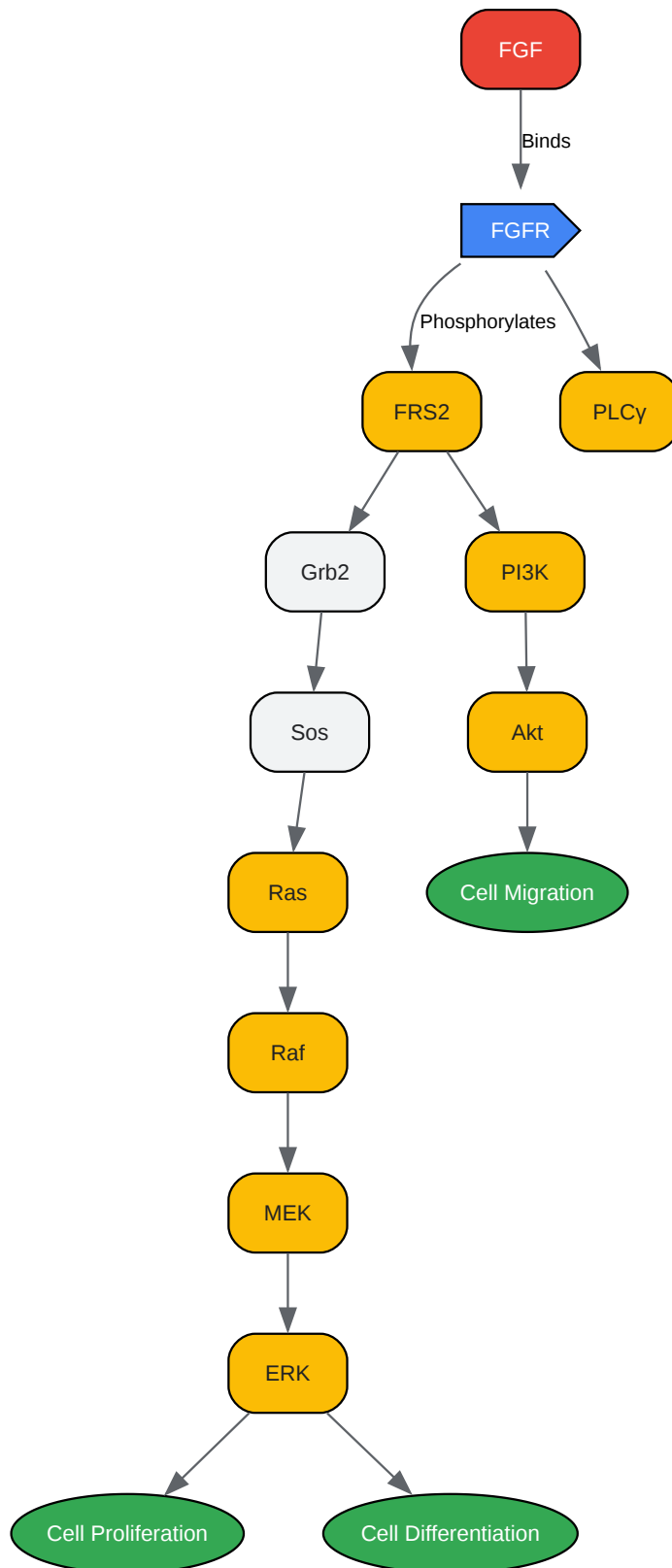
VEGF Signaling Pathway in Angiogenesis



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Caption: Simplified VEGF signaling pathway in endothelial cells.

FGF Signaling Pathway in Angiogenesis



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